N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide
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Description
The compound contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel sulfonamide derivatives, including those linked with bis heterocycles like pyrazolines, oxadiazoles, and triazoles, to evaluate their antimicrobial activities. Notably, compounds exhibiting sulfonamide moieties have been prepared and shown to possess significant antibacterial and antifungal properties. These studies highlight the potential of such compounds in developing new antimicrobial agents (Padmavathi et al., 2008), (Azab, Youssef, & El-Bordany, 2013).
Antioxidant Activity
Another area of research explores the antioxidant properties of sulfonamide-linked compounds. The creation of sulfone/sulfonamide-linked bis heterocycles, including bis(oxadiazoles), bis(thiadiazoles), and bis(triazoles), has been reported, with certain compounds identified as potential antioxidant agents. This underscores the utility of these compounds in potentially mitigating oxidative stress-related conditions (Padmaja et al., 2014).
Anticancer and Enzyme Inhibition
The sulfonamide moiety, when incorporated into heterocyclic frameworks, has also been investigated for its anticancer properties and ability to inhibit various enzymes, including carbonic anhydrases. This dual role enhances the therapeutic potential of these compounds, offering a pathway for the development of novel anticancer agents and enzyme inhibitors (Sapegin et al., 2018).
Antibacterial Activity Against Plant Pathogens
Compounds containing sulfonamide groups have been evaluated for their efficacy against plant pathogens, such as those causing rice bacterial leaf blight. These studies highlight the agricultural applications of sulfonamide derivatives in controlling plant diseases and improving crop resistance (Shi et al., 2015).
Properties
IUPAC Name |
N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-oxo-3H-1,3-benzoxazole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O5S/c1-2-21-8-9(6-16-21)14-19-13(26-20-14)7-17-27(23,24)10-3-4-11-12(5-10)25-15(22)18-11/h3-6,8,17H,2,7H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDKYQCVPYAMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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